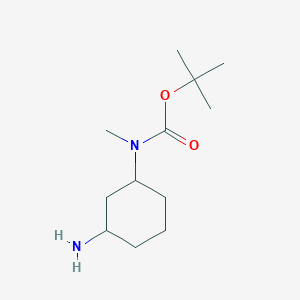

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate

Description

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate is a carbamate derivative featuring a cyclohexylamine backbone substituted with a tert-butyl carbamate group and a methyl group at the nitrogen atom. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 240.33 g/mol. This compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its amine group enables further functionalization via alkylation, acylation, or coupling reactions .

The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, ensuring stability during synthetic processes. The 3-aminocyclohexyl structure introduces stereochemical complexity, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-6-9(13)8-10/h9-10H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZAJTZCTUXUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-aminocyclohexylamine under controlled conditions. The reaction is facilitated by the presence of a suitable catalyst and solvent, often conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors. These methods ensure high purity and consistent quality of the compound, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, with temperature and solvent choice being critical factors .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation typically yields oxidized derivatives, while reduction results in the formation of amines .

Scientific Research Applications

Chemistry

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, including:

- N-Boc-protected anilines: Used in the synthesis of pharmaceuticals.

- Tetrasubstituted pyrroles: Important intermediates in drug discovery.

The compound's ability to undergo various chemical reactions, such as oxidation and substitution, enhances its utility in synthetic chemistry.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Notably, it has been studied for:

- Acetylcholinesterase Inhibition: This enzyme plays a crucial role in neurotransmitter regulation. Inhibition can enhance neurotransmission and has implications for treating neurological disorders.

Mechanism of Action:

The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine, which may lead to increased synaptic activity and improved cognitive function.

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Potential Anti-Cancer Agent: Studies have shown that this compound exhibits selective inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. This property indicates its potential use in cancer treatment.

Case Study:

In vitro studies on cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound induces significant apoptosis through caspase-3 activation, suggesting its efficacy as an anti-cancer agent.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials:

- High-performance Polymers: Its unique properties make it suitable for developing materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Positional Isomerism: The 3-aminocyclohexyl derivative (target compound) exhibits distinct steric and electronic effects compared to the 4-iodo analog . The 3-position favors equatorial amine orientation, enhancing solubility, while the 4-iodo derivative’s bulkier substituent may hinder rotational freedom.

- Substituent Reactivity: Amino (-NH₂) groups enable nucleophilic reactions, whereas halogen (I, F) substituents participate in cross-coupling or halogen-bonding interactions. For example, the 4-iodo analog is used in halogen-atom transfer (XAT) reactions for indole synthesis .

- Polarity and Solubility: The hydroxyl (-OH) group in the 3-amino-2-hydroxy analog increases polarity, improving aqueous solubility but reducing membrane permeability compared to the target compound .

- Aromatic vs.

Challenges :

- Amino-group protection (e.g., Boc) is critical to prevent undesired side reactions.

- Stereochemical control in cyclohexyl derivatives remains a synthetic hurdle, requiring chiral catalysts or resolution techniques.

Biological Activity

Tert-butyl N-(3-aminocyclohexyl)-N-methylcarbamate, also known by its CAS number 1783996-31-5, is a compound of interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 174.25 g/mol

- CAS Number : 1783996-31-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate enzyme activity and receptor binding, which can lead to various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting the synthesis or degradation of critical biomolecules.

- Receptor Interaction : The compound could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. Research has shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Toxicological Profiling

A comprehensive profiling of ToxCast chemicals, including this compound, has been conducted to assess its toxicity and biological effects across various assays. The results indicate that it interacts with multiple biological pathways, which could inform its safety and efficacy in therapeutic contexts .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Modulation of metabolic enzymes | |

| Receptor Interaction | Potential agonist/antagonist |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the effectiveness of this compound against common pathogens. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development. -

Toxicity Assessment :

In a toxicity assessment involving high-throughput screening (HTS), the compound was tested across various enzymatic assays. The findings revealed a moderate toxicity profile with specific interactions noted with cytochrome P450 enzymes, which are crucial for drug metabolism .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives, and how are reaction conditions optimized?

- Methodological Answer : Tert-butyl carbamates are typically synthesized via coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used as coupling agents to condense tert-butyl-protected amines with carboxylic acids or activated carbonyl groups . Optimization involves varying solvents (e.g., THF, DCM), reaction temperatures (reflux vs. room temperature), and stoichiometric ratios of reagents. Post-reaction purification often employs column chromatography or recrystallization, with purity verified via HPLC or TLC .

Q. How is structural characterization performed for tert-butyl carbamate derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly the tert-butyl group (δ ~1.2–1.4 ppm in ¹H NMR) and carbamate linkages . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides detailed solid-state molecular geometry, as demonstrated in studies of tert-butyl carbamate crystal structures .

Q. What safety protocols are essential when handling tert-butyl carbamate intermediates?

- Methodological Answer : Safety measures include using fume hoods to avoid inhalation, wearing nitrile gloves and lab coats for skin protection, and ensuring adequate ventilation. Safety Data Sheets (SDS) recommend avoiding strong oxidizers/acids to prevent hazardous reactions . Spill management requires inert absorbents (e.g., vermiculite) and PPE (e.g., P95 respirators) .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data for novel carbamate derivatives?

- Methodological Answer : Discrepancies in properties like melting points or solubility are addressed by cross-validating data via differential scanning calorimetry (DSC) for thermal behavior and dynamic light scattering (DLS) for solubility profiles. Computational tools (e.g., Gaussian for logP calculations) supplement experimental data, especially when empirical values are unavailable .

Q. What experimental designs are effective for optimizing tert-butyl carbamate synthesis yields?

- Methodological Answer : Design of Experiments (DoE) frameworks, such as factorial designs, systematically test variables (e.g., solvent polarity, catalyst loading). For instance, refluxing in THF with DMAP (4-dimethylaminopyridine) as a catalyst increased yields in tert-butyl isoxazolyl carbamate synthesis . Response Surface Methodology (RSM) further refines optimal conditions .

Q. How can molecular dynamics (MD) simulations enhance understanding of carbamate stability?

- Methodological Answer : MD simulations model molecular interactions in solvents or biological matrices, predicting degradation pathways (e.g., hydrolysis of the carbamate group). These simulations align with empirical stability studies under varying pH and temperature, as shown in tert-butyl carbamate derivatives .

Q. What methodologies assess the environmental impact of carbamate intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.